N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide
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Overview
Description
N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide is an organic compound that features a prop-2-enamide group attached to a 2-methyl-2-(oxan-4-yl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Oxan-4-yl Intermediate: The oxan-4-yl group can be synthesized through a ring-closing reaction involving an appropriate diol and a dehydrating agent.
Alkylation: The oxan-4-yl intermediate is then alkylated with 2-methylpropyl halide under basic conditions to form the 2-methyl-2-(oxan-4-yl)propyl intermediate.
Amidation: The final step involves the reaction of the 2-methyl-2-(oxan-4-yl)propyl intermediate with prop-2-enoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide: can be compared with other amide derivatives and oxan-4-yl containing compounds.
Similar Compounds: N-[2-Methyl-2-(oxan-4-yl)propyl]acetamide, N-[2-Methyl-2-(oxan-4-yl)propyl]butanamide.
Uniqueness
Structural Features: The presence of both the oxan-4-yl and prop-2-enamide groups in a single molecule provides unique reactivity and stability.
Properties
IUPAC Name |
N-[2-methyl-2-(oxan-4-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(14)13-9-12(2,3)10-5-7-15-8-6-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBZLDXFYVODQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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